molecular formula C18H21NO7 B14954965 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B14954965
M. Wt: 363.4 g/mol
InChI Key: MFXSGSHCAQKMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached.

Chemical Reactions Analysis

Types of Reactions

4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

4-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with additional functional groups that may contribute to its biological activity. The molecular formula is C19H19N3O5C_{19}H_{19}N_{3}O_{5} with a molecular weight of approximately 401.4 g/mol. The IUPAC name is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide.

Anticancer Activity

Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies have shown that certain hydroxamic acid derivatives can inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various cancer cell lines. These compounds have demonstrated IC50 values ranging from 4.9 to 7.6 µM against multiple human cancer cell lines, suggesting a promising therapeutic potential .

Table 1: Anticancer Activity of Chromenone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA4315.0HDAC inhibition
Compound BJurkat6.5Cell cycle arrest
This compoundVariousTBDTBD

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Chromenones have been linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. In vitro studies have shown that certain derivatives can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Properties

Emerging research indicates that chromenone derivatives may possess antimicrobial activity. For example, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Studies and Research Findings

  • Case Study on HDAC Inhibition : A study evaluated the effects of various hydroxamic acid derivatives on HDAC activity and found that certain compounds significantly inhibited HDACs in vitro, leading to increased acetylation of histones and subsequent cell cycle arrest in cancer cells .
  • Antimicrobial Efficacy : Research focused on the synthesis of new chromenone derivatives revealed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanistic Insights : Molecular docking studies conducted on selected derivatives suggested strong binding affinities to key enzymes involved in cancer progression, supporting the hypothesis that these compounds may act as dual inhibitors targeting both HDACs and specific oncogenic pathways .

Properties

Molecular Formula

C18H21NO7

Molecular Weight

363.4 g/mol

IUPAC Name

4-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO7/c1-10-12(9-15(20)19-6-4-5-16(21)22)18(23)26-14-8-11(24-2)7-13(25-3)17(10)14/h7-8H,4-6,9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

MFXSGSHCAQKMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.